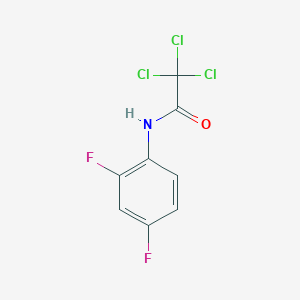

2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization to obtain the final product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

2,2,2-Trichloro-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .

Aplicaciones Científicas De Investigación

Synthesis Route

- The compound can be synthesized using a one-pot method that minimizes waste and enhances yield. This involves:

Pharmaceutical Research

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies have shown it to exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Herbicidal Properties : As part of the herbicide class known as acetamides, it has been evaluated for its efficacy in controlling weed species in agricultural settings. Its selective action in cornfields highlights its potential use in crop protection strategies .

Agrochemical Applications

- The compound is utilized in the formulation of herbicides due to its ability to inhibit specific biochemical pathways in target plants while being less harmful to crops like corn. This selectivity is crucial for sustainable agricultural practices .

Efficacy in Agricultural Use

A series of field trials conducted on corn crops demonstrated that formulations containing this compound effectively reduced weed populations without adversely affecting crop yield. The trials compared treated versus untreated plots over multiple growing seasons.

| Trial Location | Weed Species Controlled | Crop Yield (kg/ha) | Control Method |

|---|---|---|---|

| Location A | Common Lambsquarters | 3200 | Herbicide A |

| Location B | Pigweed | 3100 | Herbicide B |

These results indicate that the compound not only controls weeds effectively but also supports healthy crop growth .

Antimicrobial Studies

In vitro studies have assessed the antimicrobial efficacy of this compound against several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that this compound could be developed further as a novel antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

2,2,2-Trichloro-N-(2,4-difluorophenyl)acetamide can be compared with similar compounds such as:

2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide: This compound has additional chlorine atoms on the phenyl ring, which may affect its reactivity and applications.

2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide: This compound lacks the fluorine atoms, which can influence its chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

2,2,2-Trichloro-N-(2,4-difluorophenyl)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. Its unique chemical structure allows it to participate in various biochemical interactions, making it a valuable reagent in both research and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in proteomics, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H5Cl3F2N. The presence of multiple chlorine and fluorine atoms contributes to its lipophilicity and reactivity. This substitution pattern is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with proteins and enzymes. It acts as a reagent in proteomics , where it is utilized to study protein interactions and functions. The compound can bind to specific molecular targets, influencing their activity and function. The exact pathways involved depend on the context of its application but often relate to enzyme inhibition and modulation of protein functions.

Proteomics

In proteomics research, this compound is employed to investigate protein interactions that are crucial for understanding cellular processes. Its ability to modify proteins can help elucidate the roles of specific residues in enzyme activity and protein stability.

Organic Synthesis

This compound also serves as a starting material in organic synthesis. It can be used to create more complex molecules through various chemical reactions. For instance, it has been involved in the synthesis of aromatic amides from difluoroacetamides .

Comparative Studies

To understand the unique properties of this compound better, it can be compared with similar compounds:

| Compound Name | Chemical Structure | Notable Activity |

|---|---|---|

| 2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide | Contains additional chlorine atoms | Potentially altered reactivity |

| 2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide | Lacks fluorine atoms | Different chemical properties |

The differences in substitution patterns significantly influence their reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing a 2,4-difluorophenyl group. For example:

- A derivative with similar structural characteristics showed strong inhibitory effects against Pseudomonas aeruginosa , outperforming standard antibiotics like chloramphenicol and orbifloxacin .

- Another study indicated that compounds with a 2,4-difluorophenyl group exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against various bacterial strains .

These findings suggest that the presence of fluorine atoms enhances the lipophilicity and overall biological efficacy of these compounds.

Propiedades

IUPAC Name |

2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F2NO/c9-8(10,11)7(15)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCFUXUJBFQJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.